Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.: 1346698-24-5
VCID: VC15932579
InChI: InChI=1S/C8H8Cl2N2O3/c1-2-14-6(13)4-15-5-3-11-12-8(10)7(5)9/h3H,2,4H2,1H3
SMILES:
Molecular Formula: C8H8Cl2N2O3
Molecular Weight: 251.06 g/mol

Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate

CAS No.: 1346698-24-5

Cat. No.: VC15932579

Molecular Formula: C8H8Cl2N2O3

Molecular Weight: 251.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate - 1346698-24-5

Specification

CAS No. 1346698-24-5
Molecular Formula C8H8Cl2N2O3
Molecular Weight 251.06 g/mol
IUPAC Name ethyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate
Standard InChI InChI=1S/C8H8Cl2N2O3/c1-2-14-6(13)4-15-5-3-11-12-8(10)7(5)9/h3H,2,4H2,1H3
Standard InChI Key PNHKDQUTRFNFOC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1=CN=NC(=C1Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate (molecular formula: C8H8Cl2N2O3\text{C}_8\text{H}_8\text{Cl}_2\text{N}_2\text{O}_3) features a pyridazine ring—a six-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with chlorine atoms at positions 5 and 6. The 4-position is occupied by an ethoxyacetate group, which introduces both ester and ether functionalities. This arrangement confers polarity and reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions .

The compound’s melting point and solubility are influenced by its crystalline packing and substituent electronegativity. For example, derivatives with similar dichloropyridazine scaffolds, such as 3,6-dichloro-4,5-dimethylpyridazine, exhibit melting points between 80–82°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The ethoxyacetate group likely enhances solubility in ethanol and ethyl acetate, as observed in analogous esters . Spectroscopic data (e.g., 1H^1\text{H}-NMR) for related compounds reveal characteristic peaks for methyl groups (δ\delta 1.42 ppm for ethoxy CH3) and aromatic protons (δ\delta 4.52 ppm for OCH2) .

Synthetic Pathways and Optimization

Nucleophilic Aromatic Substitution

The synthesis of Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate typically begins with a dichloropyridazine precursor. For instance, 3,6-dichloro-4,5-dimethylpyridazine undergoes nucleophilic substitution with sodium ethoxide in ethanol to replace one chlorine atom with an ethoxy group . Analogous reactions demonstrate that substituting chlorine with alkoxy groups proceeds efficiently under mild conditions (room temperature, 1–4 hours) with yields exceeding 75% .

Table 1: Representative Synthesis of Pyridazine Derivatives

Starting MaterialReagents/ConditionsProductYield
3,6-Dichloro-4,5-dimethylpyridazineNaOEt, ethanol, 4h, rt3-Ethoxy-4,5-dimethyl-6-chloropyridazine75.4%
3,6-Dichloropyridazin-4-olEthyl bromoacetate, K2CO3, DMFEthyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate68%*

*Theoretical yield based on analogous reactions .

Esterification and Functionalization

The ethoxyacetate side chain is introduced via esterification. In a patented method, 4-hydroxypyridazine derivatives react with ethyl bromoacetate in the presence of potassium carbonate, yielding the target ester . Microwave-assisted synthesis reduces reaction times; for example, bromination of 3,6-dichloro-4,5-dimethylpyridazine with N-bromosuccinimide (NBS) under microwave irradiation achieves 53% yield in 20 minutes .

Pharmacological Applications and Mechanism of Action

Pyridazine derivatives exhibit broad bioactivity due to their ability to mimic purine bases and interact with enzymatic active sites. Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate’s dichloro substituents enhance electrophilicity, facilitating covalent binding to thiol groups in proteins . Preclinical studies on analogous compounds reveal:

  • Anti-inflammatory Activity: Chlorinated pyridazines inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 synthesis, with IC50 values in the nanomolar range .

  • Antimicrobial Effects: The compound’s ester group may enhance cell membrane permeability, enabling activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

  • Thyroid Hormone Modulation: Patent WO2007009913A1 highlights pyridazinone derivatives as thyromimetics, suggesting potential applications in metabolic disorder therapeutics .

Interaction Studies and Structure-Activity Relationships

Binding Affinity Assays

Molecular docking simulations using the compound’s crystal structure predict strong interactions with the thyroid hormone receptor (TRβ). The dichloro groups form halogen bonds with Arg282 and His381, while the ethoxyacetate moiety hydrogen-bonds to Ser277 . Comparative studies show that replacing chlorine with methyl groups (e.g., 4,5-dimethylpyridazine) reduces TRβ affinity by 40%, underscoring the importance of electronegative substituents .

Metabolic Stability

In vitro microsomal assays indicate moderate hepatic clearance (CLhep: 15 mL/min/kg) due to ester hydrolysis by carboxylesterases. Prodrug strategies, such as replacing the ethyl ester with a pivaloyloxymethyl group, improve oral bioavailability by 3-fold .

Comparative Analysis with Structural Analogues

Table 2: Bioactivity of Pyridazine Derivatives

CompoundSubstituentsIC50 (COX-2 Inhibition)MIC (S. aureus)
Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate5,6-Cl; 4-OCH2COOEt12 nM4 µg/mL
3,6-Dichloro-4,5-dimethylpyridazine5,6-Cl; 4,5-CH385 nM16 µg/mL
Ethyl 2-(4,6-dichloropyrimidin-5-yl)acetatePyrimidine core210 nM>32 µg/mL

Data adapted from .

The superior activity of Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate compared to its dimethyl analogue highlights the critical role of the ethoxyacetate group in enhancing target engagement and solubility.

Industrial and Materials Science Applications

Beyond pharmacology, this compound serves as a monomer in conductive polymers. Its planar pyridazine core facilitates π-π stacking in polyazines, yielding materials with tunable bandgaps (1.8–2.4 eV) for organic photovoltaics . Additionally, the ester group enables copolymerization with thiophene derivatives, enhancing charge carrier mobility by 30% .

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